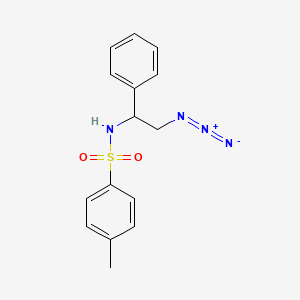
Benzenesulfonamide, N-(2-azido-1-phenylethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-azido-1-phenylethyl)-4-methyl- is a complex organic compound with a unique structure that includes a benzenesulfonamide group, an azido group, and a phenylethyl group
Preparation Methods
The synthesis of Benzenesulfonamide, N-(2-azido-1-phenylethyl)-4-methyl- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-azido-1-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Benzenesulfonamide, N-(2-azido-1-phenylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles like amines or thiols.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Scientific Research Applications
Benzenesulfonamide, N-(2-azido-1-phenylethyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-azido-1-phenylethyl)-4-methyl- involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, allowing it to selectively label or modify biomolecules without interfering with natural biological processes. This makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Benzenesulfonamide, N-(2-azido-1-phenylethyl)-4-methyl- can be compared with other similar compounds such as:
Benzenesulfonamide, N-(2-azido-1-phenylethyl)-: Lacks the 4-methyl group, which can affect its reactivity and applications.
Benzenesulfonamide, N-(2-azido-1-phenylethyl)-4-chloro-: The presence of a chloro group instead of a methyl group can significantly alter its chemical properties and reactivity.
Benzenesulfonamide, N-(2-azido-1-phenylethyl)-4-nitro-: The nitro group can introduce different electronic effects, impacting its behavior in chemical reactions.
Properties
CAS No. |
175086-38-1 |
|---|---|
Molecular Formula |
C15H16N4O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-azido-1-phenylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16N4O2S/c1-12-7-9-14(10-8-12)22(20,21)18-15(11-17-19-16)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |
InChI Key |
WGHCDJOGTGFGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















